丙氯哌嗪
描述
氯丙嗪是一种吩噻嗪衍生物,主要用作抗精神病药和止吐药。 它常用于治疗严重恶心和呕吐、精神分裂症、精神病和焦虑 。 氯丙嗪通过阻断大脑中的多巴胺受体来发挥作用,这有助于缓解与这些疾病相关的症状 .
作用机制
氯丙嗪的主要作用机制是阻断大脑中的多巴胺 D2 受体。 这种作用降低了多巴胺的活性,多巴胺是一种参与情绪、行为和恶心控制的神经递质。 通过抑制多巴胺受体,氯丙嗪有助于缓解精神病、焦虑和恶心的症状 。 此外,它还具有抗组胺、抗胆碱和抗肾上腺素活性,这有助于其治疗效果 .
类似化合物:
氯丙嗪: 另一种具有类似抗精神病和止吐作用的吩噻嗪衍生物。
异丙嗪: 一种主要用作抗组胺药和止吐药的吩噻嗪衍生物。
氟奋乃静: 一种用作抗精神病药的吩噻嗪衍生物.
比较:
氯丙嗪与氯丙嗪: 氯丙嗪在阻断多巴胺受体方面具有更高的效力,并且在治疗恶心和呕吐方面更有效.
氯丙嗪与异丙嗪: 虽然两者都具有止吐作用,但氯丙嗪更常用于其抗精神病作用.
氯丙嗪与氟奋乃静: 氟奋乃静作为抗精神病药的效力更高,但氯丙嗪因其止吐作用而更受欢迎.
氯丙嗪独特的抗精神病和止吐作用的组合使其成为精神病学和医疗环境中的一种宝贵药物。
科学研究应用
氯丙嗪具有广泛的科学研究应用:
化学: 用作吩噻嗪衍生物及其化学性质研究的模型化合物。
生物学: 研究其对细胞过程和受体相互作用的影响。
医学: 已广泛研究其在治疗恶心、呕吐和精神疾病中的治疗效果。
工业: 用于开发新的药物制剂和药物递送系统.
生化分析
Biochemical Properties
Prochlorperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits D2 dopamine receptors in the brain, which leads to its antipsychotic and antiemetic effects . Additionally, prochlorperazine can interact with histamine, choline, and noradrenaline receptors, contributing to its broad pharmacological profile . These interactions are crucial for its therapeutic effects and side effects.
Cellular Effects
Prochlorperazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, prochlorperazine reduces dopaminergic neurotransmission, which can alter gene expression related to dopamine signaling . This modulation can impact cellular metabolism and overall cell function, leading to its therapeutic and side effects.
Molecular Mechanism
The molecular mechanism of prochlorperazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Prochlorperazine binds to D2 dopamine receptors, inhibiting their activity and reducing dopaminergic neurotransmission . This inhibition can lead to changes in gene expression, particularly those genes involved in dopamine signaling pathways. Additionally, prochlorperazine can inhibit other receptors, such as histamine and choline receptors, contributing to its broad pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prochlorperazine can change over time. The stability and degradation of prochlorperazine are important factors that influence its long-term effects on cellular function. Studies have shown that prochlorperazine can degrade over time, leading to reduced efficacy . Long-term exposure to prochlorperazine can also result in changes in cellular function, such as alterations in receptor sensitivity and gene expression .
Dosage Effects in Animal Models
The effects of prochlorperazine vary with different dosages in animal models. At therapeutic doses, prochlorperazine effectively manages symptoms of nausea, vomiting, and psychosis . At higher doses, prochlorperazine can cause toxic or adverse effects, such as extrapyramidal symptoms and neuroleptic malignant syndrome . These threshold effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Prochlorperazine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . It undergoes extensive first-pass metabolism, leading to the formation of various metabolites, such as N-desmethyl prochlorperazine and prochlorperazine sulfoxide . These metabolic pathways can influence the drug’s efficacy and safety profile.
Transport and Distribution
Prochlorperazine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The distribution of prochlorperazine within tissues can affect its localization and accumulation, influencing its therapeutic and side effects.
Subcellular Localization
The subcellular localization of prochlorperazine is crucial for its activity and function. Prochlorperazine can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its interactions with receptors and other biomolecules, ultimately influencing its pharmacological effects.
准备方法
合成路线和反应条件: 氯丙嗪是通过多步化学过程合成的。 合成通常涉及 2-氯吩噻嗪与 1-甲基-4-哌嗪的反应 。 反应条件通常包括使用乙醇或甲醇等溶剂以及催化剂来促进反应。 最终产物通过重结晶或其他纯化技术进行纯化,以获得高纯度的氯丙嗪。
工业生产方法: 在工业环境中,氯丙嗪是使用类似的合成路线以更大规模生产的。 该过程涉及使用大型反应器并精确控制反应条件以确保一致的质量和产量。 工业生产还包括严格的质量控制措施,以确保最终产品的安全性和有效性 .
化学反应分析
反应类型: 氯丙嗪会发生各种化学反应,包括:
氧化: 氯丙嗪可以被氧化形成亚砜和砜。
还原: 还原反应可以将氯丙嗪转化为其相应的还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及胺或硫醇等亲核试剂.
主要形成的产物:
氧化: 亚砜和砜。
还原: 氯丙嗪的还原形式。
取代: 各种取代的吩噻嗪衍生物.
相似化合物的比较
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promethazine: A phenothiazine derivative primarily used as an antihistamine and antiemetic.
Fluphenazine: A phenothiazine derivative used as an antipsychotic.
Comparison:
Prochlorperazine vs. Chlorpromazine: Prochlorperazine has a higher potency in blocking dopamine receptors and is more effective in treating nausea and vomiting.
Prochlorperazine vs. Promethazine: While both have antiemetic properties, prochlorperazine is more commonly used for its antipsychotic effects.
Prochlorperazine vs. Fluphenazine: Fluphenazine is more potent as an antipsychotic, but prochlorperazine is preferred for its antiemetic properties.
Prochlorperazine’s unique combination of antipsychotic and antiemetic effects makes it a valuable medication in both psychiatric and medical settings.
属性
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKYUJGCLQQFNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023514 | |
Record name | Prochlorperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prochlorperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in alcohol, ether, chloroform, In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C, 1.10e-02 g/L | |
Record name | Prochlorperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00433 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prochlorperazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Prochlorperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of prochlorperazine has not been fully determined, but may be primarily related to its anti-dopaminergic effects. Prochlorperazine blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors. Inhibition of D2 receptor signaling results in the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover. Nausea and vomiting are proposed to arise from peripheral or central stimulation of serotonin type 3 (5-HT3) and dopamine type 2 receptors, the predominant receptors expressed at the chemoreceptor trigger zone (CTZ). Prochlorperazine exerts antiemetic effects and was shown to inhibit apomorphine-induced vomiting by blocking D2 dopamine receptors in the CTZ.., The principal pharmacologic effects of prochlorperazine are similar to those of chlorpromazine. Prochlorperazine has weak anticholinergic effects, moderate sedative effects, and strong extrapyramidal effects. Prochlorperazine has strong antiemetic activity., The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/, In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/, Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/, For more Mechanism of Action (Complete) data for Prochlorperazine (15 total), please visit the HSDB record page. | |
Record name | Prochlorperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00433 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prochlorperazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous liquid | |
CAS No. |
58-38-8 | |
Record name | Prochlorperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prochlorperazine [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prochlorperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00433 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prochlorperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prochlorperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCHLORPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHP6YLT61T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prochlorperazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Prochlorperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 °C | |
Record name | Prochlorperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00433 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prochlorperazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Prochlorperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of prochlorperazine?
A1: Prochlorperazine primarily acts as a dopamine D2 receptor antagonist. [] It binds to these receptors, primarily in the chemoreceptor trigger zone and, at higher doses, the nucleus of the solitary tract, blocking the action of dopamine. [, ] This blockade leads to its antiemetic effects by reducing nausea and vomiting. [, ]
Q2: How does prochlorperazine impact stimulus-secretion coupling in pancreatic beta cells?
A2: Research suggests that prochlorperazine inhibits the activation of calmodulin-dependent phosphodiesterase in pancreatic beta-cells. [] This inhibition disrupts calcium-dependent stimulus-secretion coupling, ultimately decreasing insulin release stimulated by various factors like glucose, leucine, and glibenclamide. []
Q3: Is there any available information on the molecular formula, weight, and spectroscopic data of prochlorperazine?
A3: While the provided research focuses on the pharmacological aspects of prochlorperazine, specific details about its molecular formula, weight, and spectroscopic data are not discussed. Refer to chemical databases or literature for this information.
Q4: What is known about the compatibility of prochlorperazine with other drugs in admixtures?
A4: Studies investigating the stability and compatibility of prochlorperazine admixtures have shown mixed results. While prochlorperazine is physically compatible with hydromorphone for up to seven days at temperatures up to 37°C, admixtures with dimenhydrinate are not recommended due to precipitation of 8-chlorotheophylline after 48 hours. [] Combining prochlorperazine with lorazepam is physically possible, but the mixture's shelf life is limited by lorazepam's stability, recommending an expiry date not exceeding 96 hours at 4°C. []
Q5: How does the route of administration affect the pharmacokinetic profile of prochlorperazine?
A5: Research suggests that buccal administration of prochlorperazine achieves significantly higher plasma concentrations compared to oral administration. [] Specifically, buccal administration results in more than double the plasma concentration with less than half the variability compared to oral tablets. [] This difference highlights the impact of first-pass metabolism on prochlorperazine bioavailability following oral administration.
Q6: Does the cytochrome P450 genotype influence the metabolism of prochlorperazine?
A6: A study investigating the influence of CYP2C19, CYP2D6, and CYP3A5 genotypes on prochlorperazine metabolism found no significant effect. [] While prochlorperazine undergoes extensive metabolism by cytochrome P450 enzymes, this particular research indicates that genetic variations in these enzymes do not significantly alter the plasma concentrations of prochlorperazine or its metabolites. []
Q7: How does prochlorperazine distribute in the body after aerosol administration?
A7: A study using a recirculatory pharmacokinetic model in dogs revealed that prochlorperazine administered as a thermally generated aerosol is rapidly absorbed and distributed, achieving peak left ventricular concentrations in less than 30 seconds. [] This rapid absorption resulted in plasma drug concentrations comparable to those achieved after a rapid intravenous infusion of the same dose. [] The bioavailability of the aerosol was determined to be greater than 80% of the emitted dose, highlighting its potential as an alternative to intravenous administration for drugs requiring rapid onset of action. []
Q8: Is prochlorperazine effective in preventing opioid-induced nausea and vomiting (OINV)?
A9: Research suggests that prophylactic administration of prochlorperazine, either as an injection or at the initiation of oral oxycodone treatment, is not effective in preventing OINV in patients with end-stage cancer. [, ] This finding challenges previous recommendations regarding the use of antiemetics for OINV management and highlights the need for further research to identify effective strategies for this patient population.
Q9: Can prochlorperazine be used to treat migraine headaches?
A10: Clinical trials have shown that intravenous prochlorperazine, particularly in combination with diphenhydramine, can effectively treat acute migraine headaches in the emergency department setting. [, ] In a randomized controlled trial, intravenous prochlorperazine plus diphenhydramine demonstrated superior headache relief compared to intravenous hydromorphone. [] This finding supports the use of prochlorperazine as a potential first-line treatment option for acute migraine, potentially reducing the reliance on opioids. []
Q10: How does prochlorperazine interact with melanin and what are the implications?
A11: Prochlorperazine demonstrates a strong interaction with melanin, forming stable complexes. [] This interaction, characterized by two classes of independent binding sites, raises concerns about potential drug accumulation in pigmented tissues. [] Studies on normal human melanocytes exposed to prochlorperazine revealed concentration-dependent effects on cell viability, melanogenesis, and the cellular antioxidant defense system, suggesting a potential role of melanin and oxidative stress in the mechanism of prochlorperazine's side effects. []
Q11: What are the potential side effects associated with prochlorperazine use?
A12: While this Q&A focuses on the scientific aspects of prochlorperazine, it's important to acknowledge potential side effects. Research indicates that prochlorperazine can cause extrapyramidal symptoms (EPS), such as akathisia and dystonia, especially at higher doses or with prolonged use. [, , , , ] The co-administration of diphenhydramine with prochlorperazine is often employed to mitigate the risk of EPS. []
Q12: Are there any known interactions between prochlorperazine and other medications?
A13: While specific drug interactions are not extensively discussed in the provided research, prochlorperazine's action on dopamine receptors can lead to interactions with other drugs affecting the dopaminergic system. [] Additionally, its metabolism by cytochrome P450 enzymes raises the possibility of interactions with drugs that induce or inhibit these enzymes. [] Clinicians should consider potential drug interactions when prescribing prochlorperazine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。